molecular formula C11H14F2N2OS B2497338 N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 2034515-98-3

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2497338
CAS No.: 2034515-98-3
M. Wt: 260.3
InChI Key: ULZWCWGKTSXXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a thiazole ring, and a carboxamide functional group. The presence of fluorine atoms in the cyclohexyl ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of alkoxy or alkyl groups in place of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to inhibition or activation of the target, thereby affecting downstream signaling pathways. For example, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes .

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multiple steps, and it undergoes various chemical reactions that make it a versatile building block in organic chemistry. The compound’s potential in scientific research, particularly in chemistry, biology, medicine, and industry, underscores its importance. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZWCWGKTSXXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.